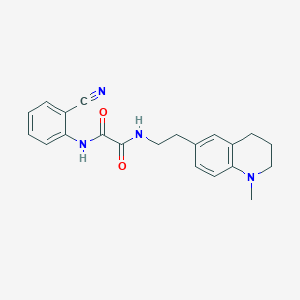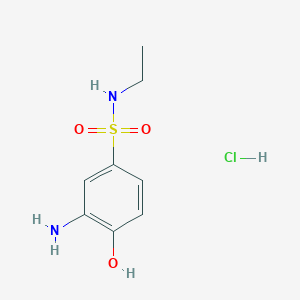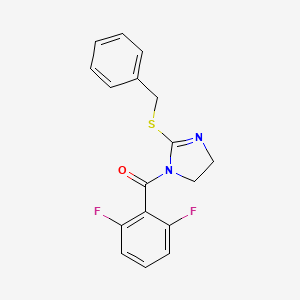![molecular formula C15H14BrNO3 B2943887 4-bromo-2-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}phenol CAS No. 136286-93-6](/img/structure/B2943887.png)
4-bromo-2-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-bromo-2-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}phenol” is a biochemical used for proteomics research . It has a molecular formula of C15H14BrNO3 and a molecular weight of 336.18 .
Molecular Structure Analysis
The molecular structure of “4-bromo-2-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}phenol” is characterized by an intramolecular O—H N hydrogen bond between the phenol OH group and the imine N atom, forming an S(6) ring . The planarity of the molecule can vary, with dihedral angles between the two aromatic rings differing in different polymorphs .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis and Molecular Structure : The synthesis and characterization of compounds closely related to "4-bromo-2-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}phenol" involve Schiff base reactions, which are crucial for the development of bidentate ligands with potential applications in coordination chemistry. These compounds display significant structural diversity and have been studied for their crystal structures and intramolecular interactions, showing a range of hydrogen bonding patterns and electronic properties (Grivani et al., 2013).
Optoelectronic Properties and Bioactivity : Research into imine derivatives of "4-bromo-2-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}phenol" reveals their potential in optoelectronics and bioactivity. Studies have demonstrated these compounds' capabilities in interacting with biological targets, such as proteins related to SARS-CoV-2, suggesting their utility in medicinal chemistry and materials science (Ashfaq et al., 2022).
Applications in Coordination Chemistry and Catalysis
Metal Complex Formation : The Schiff bases derived from "4-bromo-2-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}phenol" have been employed to form complexes with metals such as copper(II) and vanadium(IV), indicating their applicability in the synthesis of coordination compounds. These complexes have been characterized by their structural, thermal, and spectral properties, highlighting their potential use in catalysis and materials science (Takjoo et al., 2013).
Catalytic Activities : Dinuclear manganese(II) complexes involving derivatives of "4-bromo-2-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}phenol" show catalase-like activity, underscoring the catalytic versatility of such compounds. These activities are critical for applications in oxidative stress management and industrial catalysis (Higuchi et al., 1994).
Sensing and Binding Applications
Selective Ion Detection : Schiff base chemosensors based on bromoaniline derivatives, including those related to "4-bromo-2-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}phenol", have been developed for the selective detection of ions such as Cu2+ and Zn2+. These findings are significant for environmental monitoring and analytical chemistry, offering insights into the development of new sensor materials (Das et al., 2021).
Environmental and Material Sciences
Oxidation Studies and Water Treatment : The oxidation of bromophenols and the potential formation of concerning brominated polymeric products during water treatment processes highlight the environmental impact of such compounds. Research into their reactivity with oxidizing agents like potassium permanganate offers valuable insights into water purification techniques and the mitigation of pollution (Jiang et al., 2014).
Safety and Hazards
While specific safety and hazard information for “4-bromo-2-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}phenol” is not available, similar chemicals are considered hazardous by the 2012 OSHA Hazard Communication Standard . They may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Eigenschaften
IUPAC Name |
4-bromo-2-[(2,4-dimethoxyphenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO3/c1-19-12-4-5-13(15(8-12)20-2)17-9-10-7-11(16)3-6-14(10)18/h3-9,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFBXTFRZRNOKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N=CC2=C(C=CC(=C2)Br)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-Aminocyclohexyl)-N-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxamide;hydrochloride](/img/structure/B2943805.png)

![4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2943812.png)


![N-(4-bromobenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2943816.png)

![N-[(4-methoxyphenyl)methyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2943818.png)

![3-(4-Fluorobenzoyl)-6-methoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2943824.png)


